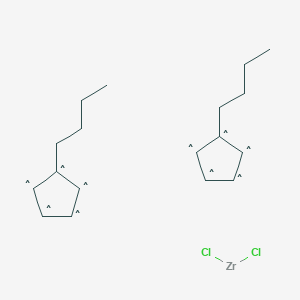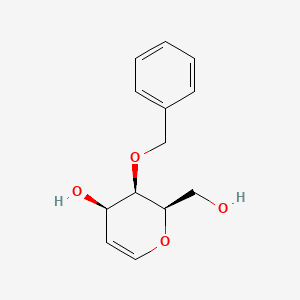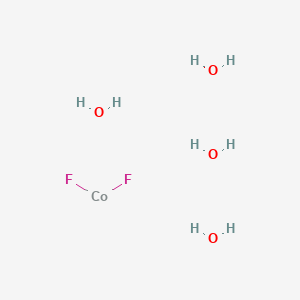
Dibutylzirconocene dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(butylcyclopentadienyl)zirconium(IV) dichloride: is an organometallic compound with the chemical formula C18H26Cl2Zr dibutylzirconocene dichloride . This compound is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl anions. It is widely used as a catalyst in various chemical reactions, particularly in polymerization processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(butylcyclopentadienyl)zirconium(IV) dichloride can be synthesized through the reaction of zirconium tetrachloride with butylcyclopentadiene in the presence of a suitable base. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and moisture sensitivity .
Industrial Production Methods: In industrial settings, the production of bis(butylcyclopentadienyl)zirconium(IV) dichloride involves large-scale reactions using high-purity reagents and controlled environments. The process ensures high yield and purity of the final product, which is essential for its application as a catalyst .
Análisis De Reacciones Químicas
Types of Reactions: Bis(butylcyclopentadienyl)zirconium(IV) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve reagents like Grignard reagents or organolithium compounds
Major Products:
Oxidation: Zirconium oxides.
Reduction: Lower oxidation state zirconium compounds.
Substitution: Various substituted zirconium complexes
Aplicaciones Científicas De Investigación
Chemistry: Bis(butylcyclopentadienyl)zirconium(IV) dichloride is extensively used as a catalyst in the polymerization of olefins, such as ethylene and propylene. It is also employed in the synthesis of other organometallic compounds .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role as a catalyst in the synthesis of biologically active molecules is significant .
Industry: In the industrial sector, bis(butylcyclopentadienyl)zirconium(IV) dichloride is used in the production of high-performance polymers and materials. Its catalytic properties enhance the efficiency and selectivity of polymerization processes .
Mecanismo De Acción
The mechanism by which bis(butylcyclopentadienyl)zirconium(IV) dichloride exerts its catalytic effects involves the coordination of the zirconium center with the reactants. This coordination facilitates the activation of the reactants, leading to the formation of the desired products. The molecular targets and pathways involved in these reactions are primarily related to the activation and stabilization of olefin monomers .
Comparación Con Compuestos Similares
- Bis(cyclopentadienyl)zirconium(IV) dichloride
- Bis(pentamethylcyclopentadienyl)zirconium(IV) dichloride
- Bis(indenyl)zirconium(IV) dichloride
Uniqueness: Bis(butylcyclopentadienyl)zirconium(IV) dichloride is unique due to the presence of butyl groups on the cyclopentadienyl rings. These butyl groups can influence the compound’s solubility, reactivity, and catalytic properties, making it distinct from other zirconocene derivatives .
Propiedades
Fórmula molecular |
C18H26Cl2Zr |
|---|---|
Peso molecular |
404.5 g/mol |
InChI |
InChI=1S/2C9H13.2ClH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4-5,7-8H,2-3,6H2,1H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
KZUKCLOWAMFDDB-UHFFFAOYSA-L |
SMILES canónico |
CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)






